molecular formula C19H38O2Sn B14342534 Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate CAS No. 92511-62-1

Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate

Cat. No.: B14342534
CAS No.: 92511-62-1
M. Wt: 417.2 g/mol
InChI Key: QGRXGIJPQOUSFE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is an organotin compound that features a stannyl group attached to a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Ligands: Phosphine ligands such as triphenylphosphine (PPh₃)

    Solvent: Tetrahydrofuran (THF) or toluene

    Base: Triethylamine or cesium carbonate

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The stannyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halides or pseudohalides in the presence of a palladium catalyst.

Major Products

    Oxidation: Tin oxides and corresponding carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted alkenes and esters.

Scientific Research Applications

Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate in chemical reactions involves the formation of a palladium-stannyl intermediate during the Stille coupling process. This intermediate facilitates the transfer of the organic group from the stannyl compound to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-tributylstannylprop-2-enoate
  • Ethyl 3-tributylstannylprop-2-enoate
  • Butyl 3-tributylstannylprop-2-enoate

Uniqueness

Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is unique due to the presence of both a stannyl group and an ester group, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

92511-62-1

Molecular Formula

C19H38O2Sn

Molecular Weight

417.2 g/mol

IUPAC Name

ethyl 3-methyl-4-tributylstannylbut-2-enoate

InChI

InChI=1S/C7H11O2.3C4H9.Sn/c1-4-9-7(8)5-6(2)3;3*1-3-4-2;/h5H,2,4H2,1,3H3;3*1,3-4H2,2H3;

InChI Key

QGRXGIJPQOUSFE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=CC(=O)OCC)C

Origin of Product

United States

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